[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a piperidine-derived tertiary amine featuring a hydroxyethyl substituent on the piperidine nitrogen, an isopropyl carbamate group at the 3-position, and a tert-butyl ester. This compound is structurally tailored for applications in pharmaceutical synthesis and organic chemistry, where its tert-butyl ester group enhances steric protection against hydrolysis, while the hydroxyethyl moiety contributes to hydrophilicity .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O3/c1-13(2)18(15(20)21-16(3,4)5)12-14-7-6-8-17(11-14)9-10-19/h13-14,19H,6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRCECBATMXGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS Number: 20465-98-9) is a carbamate derivative characterized by its piperidine ring, hydroxyethyl group, and tert-butyl ester functionalities. This structural complexity suggests a range of potential biological activities, particularly in areas such as enzyme inhibition, antimicrobial properties, and neuropharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Enzyme Inhibition
Research indicates that compounds similar to this carbamate derivative may act as inhibitors for specific enzymes, potentially influencing various metabolic pathways. For instance, piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission processes. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .
2. Antimicrobial Properties
The compound exhibits promising antimicrobial activity. Similar piperidine derivatives have demonstrated effectiveness against fungi and bacteria, suggesting that this compound could be explored for its potential use in treating infections caused by resistant strains such as MRSA and E. coli .
3. Central Nervous System (CNS) Activity
Piperidine derivatives are often associated with neuroactive properties. The presence of the hydroxyethyl group may enhance the solubility and bioavailability of this compound, making it a candidate for further investigation in treating CNS disorders. Studies have shown that certain piperidine compounds can influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes the structural features and their corresponding biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Boc-piperidine | Piperidine ring with Boc protection | Enhanced stability in biological environments |
| 2-Hydroxyethyl carbamate | Carbamate structure with hydroxyethyl group | Potentially lower toxicity due to hydroxy substitution |
| Benzyl carbamate | Simple carbamate structure | Easier synthesis but less functional diversity |
This comparison highlights how variations in structure can significantly influence the biological properties of related compounds.
Case Studies
Recent studies have demonstrated the efficacy of piperidine derivatives in various biological contexts:
- Cancer Therapy : A study indicated that certain piperidine-based compounds showed cytotoxicity against cancer cell lines, outperforming standard chemotherapeutics like bleomycin .
- Neurodegenerative Disease : Research has shown that piperidine derivatives can inhibit AChE effectively, leading to improved cognitive function in animal models of Alzheimer's disease .
- Antimicrobial Activity : Compounds with similar structures were tested against fungal pathogens, showing significant inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous piperidine and pyrrolidine derivatives, focusing on molecular properties, functional groups, and applications.
Table 1: Comparative Analysis of Structurally Similar Compounds
Key Findings :
Substituent Effects :
- The tert-butyl ester in the target compound provides superior hydrolytic stability compared to the benzyl ester variant (discontinued due to instability) .
- The hydroxyethyl group increases hydrophilicity relative to the chloro-acetyl substituent in pyrrolidine derivatives, which enhances electrophilic reactivity .
Ring Size and Flexibility :
- Piperidine-based compounds (6-membered ring) exhibit greater conformational flexibility than pyrrolidine analogs (5-membered ring), influencing binding affinity in drug design .
Functional Group Reactivity: The amide group in the 2-amino-3-methyl-butyryl analog (CAS 1354029-25-6) enables hydrogen bonding, making it suitable for enzyme-targeted applications, whereas the target compound’s ester group prioritizes stability .
Applications: The chloro-acetyl derivative (CAS 1354019-44-5) is used in alkylation reactions, but its toxicity profile limits pharmaceutical use compared to the hydroxyethyl analog .
Preparation Methods
Step 1: Synthesis of 1-(2-Hydroxyethyl)piperidine-3-carbaldehyde
The piperidine ring is functionalized via N-alkylation using ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF). For example:
Yields typically range from 70–85% after purification by vacuum distillation.
Table 1: Reaction Conditions for N-Alkylation
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate (2.5 eq) |
| Temperature | 60°C |
| Time | 12 hours |
| Yield | 82% |
Step 2: Reductive Amination for Methylamine Formation
The aldehyde group is converted to a primary amine via reductive amination. Sodium cyanoborohydride (NaBH₃CN) in methanol with ammonium acetate achieves this transformation:
Reaction conditions: 24 hours at room temperature, yielding 65–75% after extraction with dichloromethane.
Step 3: Tert-Butyloxycarbonyl (Boc) Protection
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine (TEA) as a base:
Step 4: Isopropyl Carbamate Formation
The Boc-protected amine reacts with isopropyl chloroformate in the presence of 1,1'-carbonyldiimidazole (CDI) to form the carbamate linkage:
Key parameters:
Table 2: Carbamation Optimization
| Variable | Optimal Condition |
|---|---|
| Reagent | CDI (1.2 eq) |
| Base | DIPEA (2.5 eq) |
| Solvent | THF |
| Workup | Column chromatography (EtOAc/hexane) |
Industrial-Scale Production Strategies
Continuous Flow Hydrogenation
Patent data reveals that hydrogenation steps benefit from continuous flow reactors to enhance efficiency. For example, reducing a pyridine precursor to piperidine uses Pd/C (5% w/w) under 0.5 MPa H₂ at 70–85°C.
Solvent Recycling and Green Chemistry
Large-scale synthesis replaces dichloromethane with cyclopentyl methyl ether (CPME), reducing environmental impact. CPME’s low water solubility facilitates phase separation during extraction.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What chromatographic methods are recommended for impurity profiling during synthesis?
High-performance liquid chromatography (HPLC) with UV detection is widely used for impurity analysis in carbamate derivatives. For example, related compounds like Tiagabine analogs were analyzed using HPLC with retention times and relative response factors calibrated against known standards (e.g., 1.32 RRT for primary impurities). Similar conditions—such as a C18 column, gradient elution with acetonitrile/water, and UV detection at 210–254 nm—can be adapted for this compound .
Q. Which spectroscopic techniques are optimal for structural confirmation?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS) are critical. For tert-butyl carbamates, key NMR signals include the tert-butyl group (δ ~1.4 ppm in ¹H, ~28 ppm in ¹³C) and carbamate carbonyl (δ ~155 ppm in ¹³C). PubChem data for structurally similar compounds (e.g., tert-butyl piperidinecarbamates) highlight the utility of InChI keys and computed spectral data for cross-verification .
Q. How can reaction conditions be optimized for higher yields?
Controlled synthesis protocols, such as those used for polycationic dye-fixatives (e.g., copolymerization of DMDAAC and CMDA), emphasize temperature control (e.g., 60–80°C), inert atmospheres, and stoichiometric balancing. For carbamates, stepwise addition of reagents and monitoring via thin-layer chromatography (TLC) are recommended to minimize side reactions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve synthesis scalability?
DoE principles, as applied in flow-chemistry optimizations (e.g., Omura-Sharma-Swern oxidation), enable systematic variation of parameters (temperature, residence time, catalyst loading). For this compound, a factorial design could optimize tert-butyl carbamate formation while reducing byproducts like hydrolysis intermediates. Response surface methodology (RSM) may further refine conditions for continuous-flow adaptation .
Q. What strategies resolve contradictions between HPLC purity and mass spectrometry data?
Discrepancies often arise from non-UV-active impurities or ionization biases. Orthogonal methods, such as evaporative light scattering detection (ELSD) coupled with HPLC or tandem MS/MS fragmentation, can clarify results. For example, in Tiagabine-related compounds, overlapping peaks in HPLC were resolved using MS-compatible mobile phases .
Q. How can computational tools aid in structural validation?
Density functional theory (DFT) calculations and PubChem’s computed spectral libraries (e.g., InChI=1S/...) provide reference data for NMR/IR predictions. Molecular docking studies may also explore the compound’s potential interactions with biological targets, leveraging its piperidine and hydroxyethyl motifs .
Q. What environmental risk assessments are feasible despite limited ecotoxicity data?
While specific ecotoxicological data are unavailable, researchers should adopt precautionary measures. Analogous carbamates suggest evaluating biodegradability via OECD 301 tests and assessing soil mobility using logP values (estimated via software like EPI Suite). Collaborate with certified disposal services to mitigate bioaccumulation risks .
Methodological Considerations Table
| Aspect | Recommended Approach | Key References |
|---|---|---|
| Impurity Analysis | HPLC-UV/ELSD with C18 column; gradient elution (acetonitrile/water) | |
| Structural Confirmation | ¹H/¹³C NMR, HRMS, and PubChem computational data | |
| Synthesis Optimization | DoE for parameter screening (e.g., temperature, stoichiometry); TLC monitoring | |
| Eco-Safety | Precautionary biodegradability assays; logP-based mobility predictions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
